molecular formula C26H21N4NaO8S2 B085418 C.I. Acid orange 67 CAS No. 12220-06-3

C.I. Acid orange 67

Cat. No. B085418
CAS RN: 12220-06-3
M. Wt: 604.6 g/mol
InChI Key: GNFJBURFXWYRQN-UHFFFAOYSA-M
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Description

C.I. Acid Orange 67 (also known as Acid Orange 67, C.I. 15510, and C.I. Acid Orange 3) is an azo dye used in a variety of industrial and scientific applications. It is a yellowish-orange powder that is insoluble in water, but soluble in alcohol and other organic solvents. The dye is widely used as a pH indicator in laboratory experiments, and has been used in the production of inks, paints, and other colorants. It is also used in the food industry as a food coloring agent.

Scientific Research Applications

  • Biological Degradation in Oxygen-Limited Conditions : A study by Ong et al. (2008) explored the mineralization of AO7 using a biological process in oxygen-limited conditions. The research utilized a granular activated carbon-biofilm in a sequencing batch reactor, achieving nearly complete mineralization of AO7 under specific conditions, including low dissolved oxygen levels (Ong et al., 2008).

  • Degradation by Ultrasound Enhanced Ozonation : Zhang et al. (2008) investigated the degradation of AO7 using a combination of ultrasound and ozone. They found that the decolorization of AO7 fits a pseudo-half-order kinetic model, with the rate increasing under certain conditions such as higher power density and gas flow rate (Zhang et al., 2008).

  • Advanced Fenton Process Combined with Ultrasonic Irradiation : Another study by Zhang et al. (2009) combined ultrasound with the advanced Fenton process for degrading AO7. They observed that the decolorization rate increased with higher hydrogen peroxide concentration and power density, but decreased with higher initial pH values (Zhang et al., 2009).

  • Toxicology and Carcinogenesis Studies : A study on the toxicological effects of AO7 (referred to as C.I. Acid Orange 3 in the study) was conducted by Mennear (1988), focusing on its use in hair dye products. The study included tests on rats and mice, revealing kidney lesions and other health impacts at high dosages (Mennear, 1988).

  • Photolytic Degradation with UV and Hydrogen Peroxide : Research by Aleboyeh et al. (2008) examined the photolytic degradation of AO7 using UV and hydrogen peroxide. They found that mineralization undergoes slower kinetics than the decolorization reaction (Aleboyeh et al., 2008).

  • Electrolytic Treatment Using a Three-Dimensional Electrode Reactor : Xu et al. (2008) studied the electrolytic treatment of AO7 in a reactor with a granular activated carbon electrode. They achieved significant decolorization and reduction in chemical oxygen demand (COD) (Xu et al., 2008).

Mechanism of Action

Target of Action

C.I. Acid Orange 67 is an acidic orange-yellow dye . Its primary target is bentonite, a type of clay consisting mostly of montmorillonite . Bentonite has a strong affinity for many types of molecules, including dyes like C.I. Acid Orange 67 .

Mode of Action

The interaction between C.I. Acid Orange 67 and bentonite is primarily through adsorption . Adsorption is a process where atoms, ions, or molecules from a substance (in this case, C.I. Acid Orange 67) adhere to the surface of another substance (bentonite) . This interaction results in the dye being removed from the solution it is in .

Pharmacokinetics

While the term “pharmacokinetics” typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of C.I. Acid Orange 67, we can consider its “pharmacokinetics” as the process of adsorption onto bentonite and subsequent removal from the solution .

Result of Action

The primary result of the action of C.I. Acid Orange 67 is the removal of the dye from the solution it is in . This is achieved through the adsorption of the dye onto the surface of bentonite .

Action Environment

Safety and Hazards

C.I. Acid Orange 67 should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Research is ongoing into the removal of C.I. Acid Orange 67 from aqueous solutions, particularly in the context of wastewater treatment . The use of novel resins synthesized from waste foam packing has shown promise in this regard .

Biochemical Analysis

Biochemical Properties

The biochemical properties of CIIt is known that this compound is soluble in water

Cellular Effects

The cellular effects of CIIt is known that this compound can be adsorbed and removed by bentone . This suggests that it may interact with cellular structures or processes in some way. Further research is needed to understand how C.I. Acid Orange 67 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of CIIt is known that this compound can be adsorbed and removed by bentone , suggesting that it may interact with biomolecules in some way

Temporal Effects in Laboratory Settings

The temporal effects of CIIt is known that this compound can be adsorbed and removed by bentone , suggesting that it may have some stability or degradation over time. Further research is needed to understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.

properties

IUPAC Name

sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFJBURFXWYRQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N4NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065272
Record name C.I. Acid Orange 67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12220-06-3
Record name Acid Orange 67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Orange 67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the mixed iron/aluminum oxide nanocomposite effective in removing C.I. Acid Orange 67 from water?

A1: The research paper [] investigates the use of a mixed iron/aluminum oxide (Fe₂O₃- Al₂O₃) nanocomposite, both in its unmodified form and modified with the cationic surfactant CTAB, for the adsorption of this compound. The effectiveness of this nanocomposite can be attributed to several factors:

    Q2: How well does the mixed iron/aluminum oxide nanocomposite adsorb this compound?

    A2: The study [] found that the adsorption of this compound onto the mixed iron/aluminum oxide nanocomposite, particularly the CTAB modified version, followed the Langmuir isotherm model. This suggests monolayer adsorption, where dye molecules form a single layer on the adsorbent surface. The research also analyzed adsorption kinetics using pseudo-first and second-order models, concluding that the process aligns better with the pseudo-second-order kinetic model and implicating intra-particle diffusion. These findings suggest that the nanocomposite can effectively remove this compound from aqueous solutions.

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